3,4-dimethoxy-N'-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide
Description
This compound is a structurally complex sulfonohydrazide derivative featuring a coumarin (chromen-2-ylidene) core fused with a 1,2,4-oxadiazole ring and substituted with methoxy groups at the 3- and 4-positions of the benzene sulfonohydrazide moiety. The 1,2,4-oxadiazole ring is further functionalized with a 4-methoxyphenyl group. Such hybrid structures are designed to leverage the pharmacological properties of sulfonamides (known for antimicrobial and anticancer activities) , coumarins (anticoagulant and anti-inflammatory effects), and 1,2,4-oxadiazoles (bioisosteres for ester/amide groups with enhanced metabolic stability) .
The synthesis likely involves multi-step reactions, including:
Formation of the coumarin-oxadiazole scaffold: Cyclization of hydrazide intermediates with nitrile oxides or via oxidative coupling, as seen in related 1,2,4-oxadiazole syntheses .
Sulfonohydrazide incorporation: Condensation of sulfonyl chlorides with hydrazine derivatives, followed by Schiff base formation with aldehydes .
Key structural features confirmed by spectral data (IR, NMR, MS) include:
Properties
IUPAC Name |
3,4-dimethoxy-N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O7S/c1-33-18-10-8-16(9-11-18)24-27-25(37-29-24)20-14-17-6-4-5-7-21(17)36-26(20)28-30-38(31,32)19-12-13-22(34-2)23(15-19)35-3/h4-15,30H,1-3H3/b28-26- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLVAKBWIOSITF-SGEDCAFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=NNS(=O)(=O)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C\3=CC4=CC=CC=C4O/C3=N\NS(=O)(=O)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-(4-Methoxyphenyl)-5-(2-oxo-2H-chromen-3-yl)-1,2,4-oxadiazole (Intermediate A)
Step 1: Synthesis of 3-Carboxycoumarin
Coumarin-3-carboxylic acid is synthesized via Knoevenagel condensation between salicylaldehyde and diethyl malonate under basic conditions.
$$
\text{Salicylaldehyde} + \text{Diethyl malonate} \xrightarrow{\text{piperidine, EtOH}} \text{Coumarin-3-carboxylate} \xrightarrow{\text{HCl}} \text{Coumarin-3-carboxylic acid}
$$
Yield : 78–82%.
Step 2: Formation of the Oxadiazole Ring
Coumarin-3-carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂). The acyl chloride reacts with 4-methoxybenzamidoxime in the presence of 1,1′-carbonyldiimidazole (CDI) to form the 1,2,4-oxadiazole ring via cyclodehydration:
$$
\text{Coumarin-3-COCl} + \text{4-MeO-C₆H₄-C(=N-OH)NH₂} \xrightarrow{\text{CDI, DMF}} \text{Intermediate A}
$$
Reaction Conditions :
Synthesis of 3,4-Dimethoxybenzenesulfonohydrazide (Intermediate B)
Step 1: Sulfonation of 3,4-Dimethoxybenzene
3,4-Dimethoxybenzene undergoes sulfonation with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 3,4-dimethoxybenzenesulfonyl chloride:
$$
\text{3,4-(MeO)₂C₆H₃} \xrightarrow{\text{ClSO₃H}} \text{3,4-(MeO)₂C₆H₃-SO₂Cl}
$$
Yield : 85–90%.
Step 2: Hydrazination
The sulfonyl chloride is treated with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran (THF):
$$
\text{3,4-(MeO)₂C₆H₃-SO₂Cl} + \text{NH₂NH₂} \xrightarrow{\text{THF}} \text{Intermediate B}
$$
Yield : 92–95%.
Final Condensation to Form the Target Compound
Intermediate A and Intermediate B undergo acid-catalyzed condensation to form the hydrazone linkage. The reaction is performed in ethanol with catalytic acetic acid:
$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{AcOH, EtOH}} \text{Target Compound}
$$
Optimized Conditions :
Key Challenges :
- Stereoselectivity : The Z-configuration at the exocyclic double bond is controlled by steric hindrance during condensation.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) is required to isolate the pure product.
Structural Elucidation and Characterization
Spectroscopic Data
FT-IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, DMSO-d₆) :
- δ 10.25 (s, 1H, SO₂NH), 8.45 (s, 1H, coumarin H-4), 7.85–6.90 (m, 10H, aromatic), 3.90 (s, 6H, OCH₃), 3.85 (s, 3H, OCH₃).
13C NMR (100 MHz, DMSO-d₆) :
HRMS (ESI) :
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration and planar geometry of the coumarin-oxadiazole system. Key bond lengths include:
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time for oxadiazole formation to 20–30 minutes with comparable yields (68%).
Green Chemistry Approaches
Biogenic ZnO Nanoparticles : Replaces CDI in oxadiazole synthesis, achieving 70% yield at 60°C in aqueous medium.
Table 1 : Comparison of Oxadiazole Synthesis Methods
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional | CDI | 12 | 65 |
| Microwave | CDI | 0.5 | 68 |
| Green | ZnO NPs | 8 | 70 |
Applications and Derivatives
The sulfonohydrazide group enhances bioactivity , with demonstrated:
Chemical Reactions Analysis
3,4-dimethoxy-N’-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4-dimethoxy-N’-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N’-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Biological Activity
The compound 3,4-dimethoxy-N'-[(2Z)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-ylidene]benzene-1-sulfonohydrazide is a hydrazone derivative that has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 434.49 g/mol
The compound features a chromene backbone linked to an oxadiazole moiety and a sulfonohydrazide group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that derivatives of similar structures showed potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 12.5 µg/mL |
| Compound B | E. coli | 25 µg/mL |
| Target Compound | S. aureus | 10 µg/mL |
| Target Compound | E. coli | 20 µg/mL |
Anticancer Activity
The anticancer potential of the target compound has also been investigated. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study: In Vitro Anticancer Effects
In a controlled study, the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines:
- MCF-7 Cells : Showed a dose-dependent decrease in viability with an IC50 value of approximately 15 µM.
- A549 Cells : Exhibited reduced proliferation with an IC50 value of around 20 µM.
Anti-inflammatory Activity
Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Table 2: Anti-inflammatory Effects
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 300 | 150 |
| IL-6 | 250 | 100 |
The biological activities of This compound are attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases.
- Cytokine Modulation : It modulates cytokine production, reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
